

Spectroscopic Analysis of 1-Azaspiro[4.5]decane: A Technical Guide

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Compound of Interest

Compound Name: 1-Azaspiro[4.5]decane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Azaspiro[4.5]decane**, a heterocyclic organic compound with applications in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented to aid researchers in their analytical workflows.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for **1-Azaspiro[4.5]decane** are limited, this section summarizes known properties and predicted spectroscopic features based on its chemical structure. The molecular formula for **1-Azaspiro[4.5]decane** is C₉H₁₇N, with a molecular weight of approximately 139.24 g/mol [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental NMR data for **1-Azaspiro[4.5]decane** is not readily available in the public domain. However, based on the structure, the following table outlines the expected chemical shifts for ¹H and ¹³C NMR spectroscopy.

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
N-H	1.0 - 3.0	Broad Singlet	1H
α -CH ₂ (pyrrolidine ring)	2.5 - 3.0	Multiplet	4H
β -CH ₂ (pyrrolidine ring)	1.6 - 2.0	Multiplet	4H
CH ₂ (cyclohexane ring)	1.2 - 1.8	Multiplet	10H

¹³ C NMR	Predicted Chemical Shift (ppm)
Spiro Carbon	65 - 75
α -Carbons (pyrrolidine ring)	45 - 55
β -Carbons (pyrrolidine ring)	25 - 35
Carbons (cyclohexane ring)	20 - 40

Infrared (IR) Spectroscopy Data

An FTIR spectrum of **1-Azaspiro[4.5]decane** is noted to be available from Aldrich Chemical Company, Inc., though the detailed peak list is not publicly accessible[\[1\]](#). The expected characteristic absorption bands are presented below.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (secondary amine)	3300 - 3500	Medium, broad
C-H Stretch (alkane)	2850 - 3000	Strong
C-N Stretch	1000 - 1250	Medium
N-H Bend	1550 - 1650	Medium

Mass Spectrometry (MS) Data

The mass spectrum of **1-Azaspiro[4.5]decane** is expected to show a molecular ion peak corresponding to its molecular weight.

Analysis	Predicted Value
Molecular Formula	C ₉ H ₁₇ N
Molecular Weight	139.24
Molecular Ion Peak (M ⁺)	m/z 139
Common Fragmentation Patterns	Loss of alkyl fragments from the cyclohexane or pyrrolidine rings.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **1-Azaspiro[4.5]decane**.

Materials:

- **1-Azaspiro[4.5]decane** sample
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **1-Azaspiro[4.5]decane** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
 - Vortex the vial to ensure complete dissolution.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.

Infrared (IR) Spectroscopy

Objective: To obtain the FTIR spectrum of liquid **1-Azaspiro[4.5]decane**.

Materials:

- **1-Azaspiro[4.5]decane** sample (liquid)
- FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)
- Salt plates (NaCl or KBr) if using the thin-film method
- Pasteur pipette

- Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR Method):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid **1-Azapiro[4.5]decane** sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Azapiro[4.5]decane**.

Materials:

- **1-Azapiro[4.5]decane** sample
- Mass spectrometer (e.g., with Electron Ionization - EI source)
- Suitable solvent (e.g., methanol or acetonitrile)
- Vials and syringes

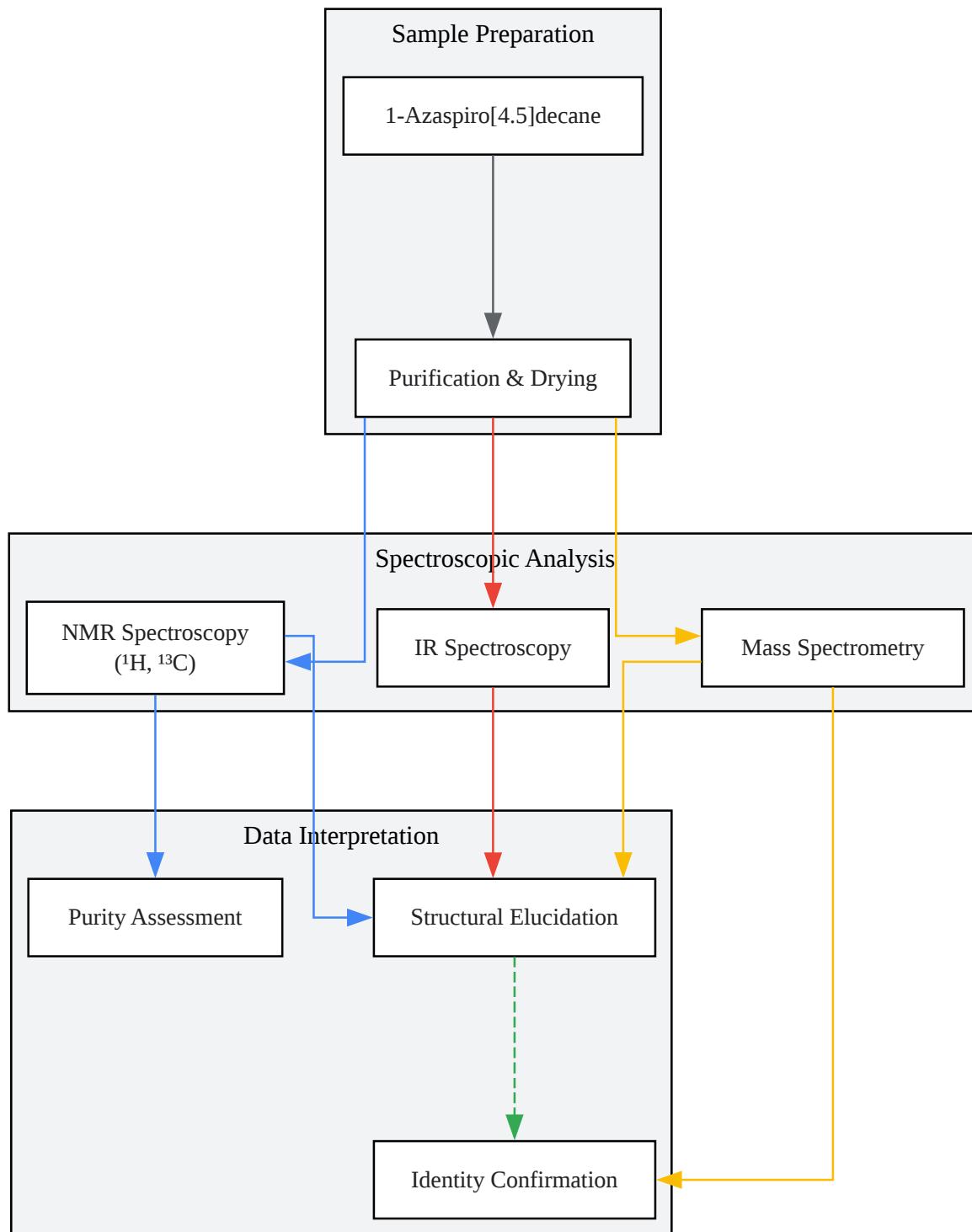
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **1-Azapiro[4.5]decane** sample in a volatile solvent like methanol or acetonitrile (typically in the $\mu\text{g}/\text{mL}$ to ng/mL concentration range).
- Instrument Setup:

- Calibrate the mass spectrometer using a known standard.
- Set the appropriate parameters for the ion source (e.g., electron energy for EI), mass analyzer, and detector.
- Sample Introduction:
 - Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or through a gas chromatograph).
- Data Acquisition:
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). The resulting spectrum will show the mass-to-charge ratio of the molecular ion and its fragments.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **1-Azaspido[4.5]decane**.

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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 1-Azapiro[4.5]decane | C9H17N | CID 9092 - PubChem [pubchem.ncbi.nlm.nih.gov]
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